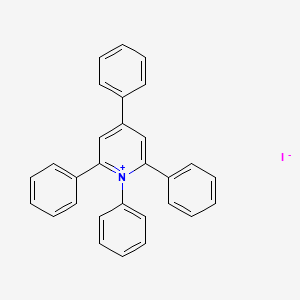

1,2,4,6-四苯基吡啶盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4,6-Tetraphenylpyridinium iodide is a chemical compound that has been used in various scientific studies . It is often used in the formation of ion-association complexes .

Synthesis Analysis

The compound can be synthesized by the reaction of (n-Bu4N)2[Re2Cl8] with the 1,2,4,6-tetraphenylpyridinium tosylate in acetonitrile . This reaction results in the formation of the (NC5H2(C6H5)4)2[Re2Cl8] · 2CH3CN compound .Molecular Structure Analysis

The structure of 1,2,4,6-Tetraphenylpyridinium iodide consists of the ((C6H5)4C5H2N)+ cation and Re2Cl 8 2− anion with virtual D4h symmetry . The average Re–Re and Re–Cl bond distances are 2.2205 and 2.3431 Å, respectively .Chemical Reactions Analysis

In one study, the compound was used in the reaction of (n-Bu4N)2[Re2Cl8] with the 1,2,4,6-tetraphenylpyridinium tosylate in acetonitrile . The resulting compound crystallizes upon cooling of the solution at –15°C .Physical And Chemical Properties Analysis

The compound has been used in the development of ionic AIE-active molecules . These molecules could find wide application in sensing and optoelectronic areas .科学研究应用

分析化学应用

1,2,4,6-四苯基吡啶碘化物已用于各种分析化学应用中。例如,它已被评估用于高氯酸盐和高铼酸盐等大无机阴离子的电位沉淀滴定,展示了其在这些阴离子的半微量测定中的实用性 (Selig, 1978)。此外,它的高氯酸盐衍生物 1,2,4,6-四苯基吡啶高氯酸盐已用于镓、铌和铊等金属的分光光度测定,与这些金属形成配合物以进行有效检测 (Ortuño, Sánchez-Pedreño, & Torrecillas, 1986), (Aznárez, Cipres, Marco, & Ferrer, 1985), (Ruiz, Sánchez-Pedreño, & Ortuño, 1982)。

量子化学研究

该化合物一直是量子化学研究的主题,例如研究 1,2,4,6-四甲基-3-硝基吡啶碘化物的再循环,提供对化学反应中各种分子态的电子结构的见解 (Belik, Envaeva, & Sagitullin, 1985)。

聚集诱导发射特性

研究还集中在基于 1,2,4,6-四苯基吡啶的发光体的聚集诱导发射 (AIE) 特性上。这些研究对传感和光电领域有影响,突出了该化合物在开发新的 AIE 系统中的潜力 (Wang, Fang, Sun, Qin, & Tang, 2013)。

化学传感和环境应用

1,2,4,6-四苯基吡啶碘化物及其衍生物也因其在化学传感中的潜力而受到研究,特别是在环境样品中检测碘化物。这项研究对于环境监测和潜在的临床应用至关重要 (Salomón-Flores, Hernández-Juárez, Bazany‐Rodríguez, Barroso-Flores, Martínez-Otero, López-Arteaga, Valdés-Martínez, & Dorazco‐González, 2019)。

超分子化学

该化合物参与了超分子组装体的研究,例如与中性 TiiiiPO 凹坑和四(N-甲基吡啶)卟啉碘化物形成 4:1:4 超分子组装体。这些研究有助于理解超分子化学中的分子相互作用和络合物的形成 (De Zorzi, Dubessy, Mulatier, Geremia, Randaccio, & Dutasta, 2007)。

作用机制

未来方向

属性

IUPAC Name |

1,2,4,6-tetraphenylpyridin-1-ium;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22N.HI/c1-5-13-23(14-6-1)26-21-28(24-15-7-2-8-16-24)30(27-19-11-4-12-20-27)29(22-26)25-17-9-3-10-18-25;/h1-22H;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDIDNPIAXJYPP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4,6-Tetraphenylpyridinium iodide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-N-(2-chlorobenzyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2725666.png)

![N-[4,4-Dimethyl-1-(methylamino)pentan-3-yl]acetamide;hydrochloride](/img/structure/B2725669.png)

![2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2725671.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2725678.png)

![N-(2-chloro-4-fluorophenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2725681.png)

![3,4-difluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2725685.png)